molecular formula C13H13N3S B2751527 (2-Phenylanilino)thiourea CAS No. 860609-71-8

(2-Phenylanilino)thiourea

Cat. No.: B2751527
CAS No.: 860609-71-8
M. Wt: 243.33
InChI Key: DCGWTYBCLPRZOE-UHFFFAOYSA-N
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Description

(2-Phenylanilino)thiourea is an organosulfur compound that belongs to the class of thioureas. It is characterized by the presence of a phenyl group attached to the nitrogen atom of the thiourea moiety. This compound has garnered significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

(2-Phenylanilino)thiourea, like other thiourea derivatives, has been found to have diverse biological applications . . Thiourea derivatives are known to interact with various targets, including enzymes and receptors, depending on their structure . For instance, N-phenylthiourea is a class of compounds characterized by a phenyl group linked to one nitrogen atom of a thiourea group .

Mode of Action

Thiourea derivatives are known to interact with their targets through hydrogen bonding . The presence of the thiourea moiety allows for the formation of hydrogen bonds with biological targets, which can lead to changes in the target’s function .

Biochemical Pathways

Thiourea and its derivatives have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These properties suggest that thiourea derivatives may affect a variety of biochemical pathways related to these biological functions.

Pharmacokinetics

The pharmacokinetic properties of thiourea derivatives can be influenced by their chemical structure

Result of Action

Thiourea derivatives are known for their diverse biological applications, suggesting that they may have a variety of molecular and cellular effects .

Action Environment

It has been suggested that thiourea can induce antioxidant mechanisms in plants under salt stress , indicating that environmental factors can influence the action of thiourea derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylanilino)thiourea typically involves the reaction of aniline derivatives with thiocarbamoyl chloride or isothiocyanates. One common method is the reaction of 2-phenylaniline with thiocarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using a continuous flow process. This involves the reaction of 2-phenylaniline with carbon disulfide and ammonia in the presence of a catalyst. The reaction mixture is then subjected to high pressure and temperature to yield the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Phenylanilino)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of this compound can yield the corresponding amine derivatives.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogenated compounds to form substituted thioureas.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated compounds, bases like sodium hydroxide, and solvents such as ethanol.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted thioureas.

Scientific Research Applications

(2-Phenylanilino)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.

    Industry: Utilized in the production of dyes, photographic chemicals, and as a vulcanization accelerator in rubber manufacturing.

Comparison with Similar Compounds

(2-Phenylanilino)thiourea can be compared with other thiourea derivatives such as:

    N-phenylthiourea: Similar in structure but lacks the 2-phenyl substitution, leading to different reactivity and applications.

    N,N’-diphenylthiourea: Contains two phenyl groups, which can influence its solubility and biological activity.

    Thiourea: The parent compound, which is simpler in structure and has a broader range of industrial applications.

Uniqueness: The presence of the 2-phenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(2-phenylanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,15H,(H3,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGWTYBCLPRZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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